![molecular formula C27H33Cl2FN4O8 B560568 依拉环素二盐酸盐 CAS No. 1334714-66-7](/img/structure/B560568.png)
依拉环素二盐酸盐
描述
依拉环素二盐酸盐是由 Tetraphase Pharmaceuticals 开发的一种合成卤代四环素类抗生素。它以商品名 XERAVA 出售,主要用于治疗复杂性腹腔感染。 依拉环素二盐酸盐以其对多种革兰氏阳性和革兰氏阴性细菌(包括多药耐药菌株)的广谱活性而闻名 .
科学研究应用
Complicated Intra-Abdominal Infections
Eravacycline is primarily indicated for treating complicated intra-abdominal infections (cIAI) in adults aged 18 years and older. Clinical trials have demonstrated its efficacy against a range of pathogens including:
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Citrobacter freundii, Enterobacter cloacae.
- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis.
The FDA approved eravacycline for this indication on August 27, 2018, following successful Phase 3 clinical trials that compared its efficacy to other standard treatments such as ertapenem and meropenem .
Multidrug-Resistant Infections
Eravacycline has shown significant activity against multidrug-resistant pathogens, particularly those resistant to conventional antibiotics. This includes effectiveness against carbapenem-resistant Enterobacteriaceae and Acinetobacter baumannii . A retrospective case-control study demonstrated that eravacycline could be a viable option for patients with thermal injuries infected by carbapenem-resistant strains, showing comparable outcomes to traditional therapies like colistimethate sodium .
Real-World Effectiveness
A real-world observational study involving 50 patients treated with eravacycline revealed a clinical success rate of 94% across various infections, including intra-abdominal infections and diabetic foot infections. The study highlighted that eravacycline was well-tolerated with minimal adverse events reported .
Safety Profile
The safety profile of eravacycline is generally favorable. In clinical trials, the most common adverse reactions included infusion site reactions, nausea, and vomiting, occurring in more than 3% of patients . Importantly, treatment discontinuation due to adverse effects was low (2% in both treatment groups) .
Adverse Reactions Table
Adverse Reaction | Incidence (%) |
---|---|
Infusion site reactions | >3 |
Nausea | >3 |
Vomiting | >3 |
Discontinuation due to AE | 2 |
Pharmacokinetics
Eravacycline is administered intravenously and does not require renal dose adjustments, making it suitable for patients with renal impairment. Its pharmacokinetic properties allow for both inpatient and outpatient administration .
作用机制
依拉环素二盐酸盐通过抑制细菌蛋白质合成发挥作用。它与 30S 核糖体亚基结合,阻止氨基酸添加到生长的肽链中。此作用会破坏细菌的生长和复制,导致细胞死亡。 该化合物靶向蛋白质合成相关途径,使其对多种细菌有效 .
准备方法
合成路线和反应条件
依拉环素二盐酸盐是从四环素核心结构开始通过一系列化学反应合成的。合成涉及卤化、胺化和其他修饰,以增强其抗菌特性。关键步骤包括:
卤化: 在四环素核心上引入卤素原子,以提高其对耐药细菌的活性。
胺化: 添加氨基以增强与细菌核糖体的结合。
环化: 形成具有必要修饰的最终四环素结构。
工业生产方法
依拉环素二盐酸盐的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。该过程包括:
间歇反应器: 利用间歇反应器进行受控化学反应。
纯化: 多个纯化步骤,包括结晶和色谱,以获得最终产品。
质量控制: 严格的质量控制措施,以确保该化合物符合医药标准。
化学反应分析
反应类型
依拉环素二盐酸盐经历了各种化学反应,包括:
氧化: 转化官能团以增强抗菌活性。
还原: 还原特定基团以稳定化合物。
取代: 替换某些原子或基团以提高疗效。
常用的试剂和条件
这些反应中常用的试剂包括卤化剂、还原剂和胺。典型的条件包括受控温度、pH 值和反应时间,以实现所需的修饰。
形成的主要产物
从这些反应中形成的主要产物是中间体,这些中间体被进一步加工以获得依拉环素二盐酸盐。这些中间体包括卤代四环素和胺化衍生物。
相似化合物的比较
依拉环素二盐酸盐与其他四环素类抗生素(如替加环素和多西环素)进行比较。其独特之处在于其对多药耐药细菌的增强活性及其克服常见耐药机制的能力。类似化合物包括:
替加环素: 另一种具有广谱活性的四环素衍生物。
多西环素: 一种广泛使用的四环素抗生素,具有多种用途。
米诺环素: 以其对耐药菌株的有效性而闻名。
生物活性
Eravacycline dihydrochloride, marketed as Xerava, is a novel synthetic fluorocycline antibiotic belonging to the tetracycline class. It is primarily indicated for the treatment of complicated intra-abdominal infections (cIAIs) in adults. This article explores the biological activity of eravacycline, including its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Eravacycline exerts its antibacterial effects by disrupting bacterial protein synthesis. It binds to the 30S ribosomal subunit , inhibiting the incorporation of amino acids into peptide chains, which leads to a bacteriostatic effect against various gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Notably, it has demonstrated bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae under in vitro conditions .
Pharmacodynamics
The pharmacokinetic profile of eravacycline reveals several key characteristics:
- Absorption : Following intravenous administration, eravacycline shows dose-proportional increases in area under the curve (AUC) and maximum concentration (Cmax) for doses between 1 mg/kg and 3 mg/kg.
- Volume of Distribution : The steady-state volume of distribution is approximately 321 L , indicating extensive distribution in tissues.
- Protein Binding : Eravacycline exhibits high protein binding (79% to 90%) at varying plasma concentrations .
- Metabolism and Elimination : Primarily metabolized by CYP3A4 and FMO-mediated oxidation, about 34% of the administered dose is excreted in urine and 47% in feces as unchanged drug and metabolites .
Clinical Efficacy
Clinical trials have established the efficacy of eravacycline in treating cIAIs. A pivotal Phase 3 trial compared eravacycline with standard treatments like ertapenem and meropenem. The results indicated:
- Clinical Cure Rate : Eravacycline achieved a clinical cure rate of 88.7% (559 out of 630 patients) at test-of-cure, comparable to a rate of 90.1% for comparators (492 out of 546 patients) .
- Microbiological Response : No significant differences were observed between eravacycline and comparators regarding microbiological response rates across various patient populations .
Summary of Clinical Trial Data
Parameter | Eravacycline | Comparator (Ertapenem/Meropenem) |
---|---|---|
Clinical Cure Rate | 88.7% | 90.1% |
Microbiological Cure Rate | Similar | Similar |
Adverse Reactions Leading to Discontinuation | 2% | 2% |
Safety Profile
Eravacycline is generally well tolerated, with a side effect profile that includes:
- Common Adverse Reactions : Infusion site reactions, nausea, vomiting.
- Serious Adverse Events : Reports have linked eravacycline to rhabdomyolysis in a specific case study involving a patient treated for a sternal wound infection; however, causality remains uncertain as other factors were considered .
In Vitro Antimicrobial Activity
Recent studies have highlighted eravacycline's effectiveness against resistant strains. For instance, it demonstrated significant activity against Stenotrophomonas maltophilia, particularly strains resistant to levofloxacin and trimethoprim-sulfamethoxazole . Monte Carlo simulations indicated favorable cumulative fraction of response (CFR) rates for these resistant strains when treated with higher doses.
属性
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSSTYDNTVAEU-RZVFYPHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2FN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027691 | |
Record name | Eravacycline dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334714-66-7 | |
Record name | Eravacycline dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eravacycline dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERAVACYCLINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the analytical methods used to quantify Eravacycline dihydrochloride in biological samples?
A1: A validated protein precipitation method utilizing High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has been developed for the quantification of Eravacycline dihydrochloride in human plasma []. This method employs Rolitetracycline hydrochloride as an internal standard and achieves chromatographic separation using a TELOS LU C18 (2) 5μm, 100 x 4.6 mm column with a mobile phase of 20mM Ammonium acetate (pH-3.0):Methanol:Acetonitrile (20:20:60, %v/v) [].
Q2: What is the sensitivity range of the developed analytical method for Eravacycline dihydrochloride?
A2: The HPLC-ESI-MS/MS method demonstrates a linear response for Eravacycline dihydrochloride within the concentration range of 15.00-120.00 pg/ml, achieving a correlation coefficient greater than 0.999 []. This sensitivity range makes the method suitable for pharmacokinetic and bioavailability studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。